molecular formula C20H24O3 B601110 Epoxy Exemestane (6-Beta Isomer) CAS No. 152764-31-3

Epoxy Exemestane (6-Beta Isomer)

Cat. No. B601110
M. Wt: 312.41
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

Epoxy Exemestane (6-Beta Isomer) is a third-generation, irreversible steroidal aromatase inhibitor . It induces aromatase degradation, leading to a decrease in estrogen levels in plasma . Its molecular formula is C20H24O3, and it has a molecular weight of 312.4 .


Synthesis Analysis

The chemical name of Epoxy Exemestane (6-Beta Isomer) is (6R,8R,9S,10R,13S,14S)-10,13-Dimethyl-7,8,9,10,11,12,13,14,15,16-decahydrospiro[cyclopenta[a]phenanthrene-6,2’-oxirane]-3,17-dione .


Molecular Structure Analysis

The molecular structure of Epoxy Exemestane (6-Beta Isomer) can be represented by the SMILES notation: C[C@]12CC[C@H]3C@HC[C@]4(CO4)C5=CC(=O)C=C[C@]35C .


Chemical Reactions Analysis

Epoxy Exemestane (6-Beta Isomer) is a steroidal aromatase inhibitor. It irreversibly binds to the active site of the enzyme, resulting in permanent inhibition .


Physical And Chemical Properties Analysis

Epoxy Exemestane (6-Beta Isomer) has a molecular weight of 312.4 g/mol . It has a XLogP3-AA value of 2.1, indicating its lipophilicity . It has no hydrogen bond donors and has three hydrogen bond acceptors . The compound has no rotatable bonds . The exact mass and monoisotopic mass of the compound are 312.17254462 g/mol .

Scientific Research Applications

Synthesis and Biochemical Activity

  • Synthesis and Aromatase Inhibition : Exemestane analogs, including variants at the 6-methylene group, were synthesized and tested for their effect on aromatase. The 17 beta-hydroxy-derivative was notably less potent than exemestane (Buzzetti, Salle, Longo, & Briatico, 1993).

  • Metabolites and Anti-Proliferative Effects : Exemestane metabolites, including the 6β-spirooxiranandrosta-1,4-diene-3,17-dione, demonstrated potent aromatase inhibition and reduced viability in MCF-7aro cells, suggesting their role in exemestane's efficacy (Varela et al., 2014).

Potential Applications in Material Science

  • Self-Healing Epoxy Resins : Research on stereoisomers of dicyclopentadiene, a component in self-healing epoxy resins, showed the faster healing kinetics of the exo-stereoisomer, although with lower healing efficiency (Mauldin et al., 2007).

  • Highly Crosslinked Epoxy Resins : Studies on aromatic epoxy isomers, including triglycidyl p-aminophenol and m-aminophenol, revealed the influence of chemical and network structure on their properties. The inclusion of meta-substituted phenylene rings suggested potential for internal antiplasticisation in these resins (Ramsdale-Capper & Foreman, 2018).

Other Relevant Findings

  • Improved Drug Formulations : A study focused on improving exemestane's solubility and bioavailability through cyclodextrin complexation, which could have implications in the development of more efficient drug formulations (Yavuz, Bilensoy, Vural, & Şumnu, 2010).

  • Anti-inflammatory and Antioxidant Activities : Exemestane displayed anti-inflammatory and antioxidant properties, suggesting its potential use beyond breast cancer treatment in reducing the risk of chronic diseases (Liu & Talalay, 2013).

Safety And Hazards

While specific safety and hazard information for Epoxy Exemestane (6-Beta Isomer) is not available, it’s important to note that occupational exposure to epoxy resins can pose health risks . These can include skin and respiratory disorders caused by hypersensitivity or allergy after a period of working with these substances .

properties

IUPAC Name

(6R,8R,9S,10R,13S,14S)-10,13-dimethylspiro[7,8,9,11,12,14,15,16-octahydrocyclopenta[a]phenanthrene-6,2'-oxirane]-3,17-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24O3/c1-18-7-5-12(21)9-16(18)20(11-23-20)10-13-14-3-4-17(22)19(14,2)8-6-15(13)18/h5,7,9,13-15H,3-4,6,8,10-11H2,1-2H3/t13-,14-,15-,18+,19-,20-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFNJDRLFFJDJAC-FLVPGIQOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC3C(C1CCC2=O)CC4(CO4)C5=CC(=O)C=CC35C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CCC2=O)C[C@]4(CO4)C5=CC(=O)C=C[C@]35C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Epoxy Exemestane (6-Beta Isomer)

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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